Cas no 89250-09-9 (4-(3-methyl-4-nitrophenyl)-1H-imidazole)
4-(3-methyl-4-nitrophenyl)-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole, 4-(3-methyl-4-nitrophenyl)-
- 5-(3-methyl-4-nitrophenyl)-1H-imidazole
- 4-(3-methyl-4-nitrophenyl)-1H-imidazole
- PQTFWMMEFNXLBL-UHFFFAOYSA-N
- DTXSID60603490
- EN300-1822682
- 4-(3-Methyl-4-nitrophenyl)-1-H-imidazole
- 89250-09-9
-
- Inchi: 1S/C10H9N3O2/c1-7-4-8(9-5-11-6-12-9)2-3-10(7)13(14)15/h2-6H,1H3,(H,11,12)
- InChI Key: PQTFWMMEFNXLBL-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=C(C2=CN=CN2)C=C1C)=O
Computed Properties
- Exact Mass: 203.069476538g/mol
- Monoisotopic Mass: 203.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 74.5Ų
4-(3-methyl-4-nitrophenyl)-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1822682-0.05g |
4-(3-methyl-4-nitrophenyl)-1H-imidazole |
89250-09-9 | 0.05g |
$1104.0 | 2023-09-19 | ||
| Enamine | EN300-1822682-0.1g |
4-(3-methyl-4-nitrophenyl)-1H-imidazole |
89250-09-9 | 0.1g |
$1157.0 | 2023-09-19 | ||
| Enamine | EN300-1822682-0.25g |
4-(3-methyl-4-nitrophenyl)-1H-imidazole |
89250-09-9 | 0.25g |
$1209.0 | 2023-09-19 | ||
| Enamine | EN300-1822682-0.5g |
4-(3-methyl-4-nitrophenyl)-1H-imidazole |
89250-09-9 | 0.5g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1822682-1.0g |
4-(3-methyl-4-nitrophenyl)-1H-imidazole |
89250-09-9 | 1g |
$1315.0 | 2023-06-01 | ||
| Enamine | EN300-1822682-2.5g |
4-(3-methyl-4-nitrophenyl)-1H-imidazole |
89250-09-9 | 2.5g |
$2576.0 | 2023-09-19 | ||
| Enamine | EN300-1822682-5.0g |
4-(3-methyl-4-nitrophenyl)-1H-imidazole |
89250-09-9 | 5g |
$3812.0 | 2023-06-01 | ||
| Enamine | EN300-1822682-10.0g |
4-(3-methyl-4-nitrophenyl)-1H-imidazole |
89250-09-9 | 10g |
$5652.0 | 2023-06-01 | ||
| Enamine | EN300-1822682-1g |
4-(3-methyl-4-nitrophenyl)-1H-imidazole |
89250-09-9 | 1g |
$1315.0 | 2023-09-19 | ||
| Enamine | EN300-1822682-5g |
4-(3-methyl-4-nitrophenyl)-1H-imidazole |
89250-09-9 | 5g |
$3812.0 | 2023-09-19 |
4-(3-methyl-4-nitrophenyl)-1H-imidazole Related Literature
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 4-(3-methyl-4-nitrophenyl)-1H-imidazole
4-(3-Methyl-4-nitrophenyl)-1H-imidazole (CAS No. 89250-09-9): A Versatile Chemical Compound with Diverse Applications
4-(3-Methyl-4-nitrophenyl)-1H-imidazole (CAS No. 89250-09-9) is a specialized organic compound that has garnered significant attention in the chemical and pharmaceutical industries. This compound, characterized by its unique imidazole core and nitrophenyl substituent, exhibits a range of interesting chemical properties that make it valuable for various applications. Its molecular structure combines the aromaticity of the phenyl ring with the heterocyclic nature of imidazole, creating a versatile building block for more complex molecules.
The compound's chemical properties include moderate solubility in organic solvents and stability under standard conditions. Researchers have found that 4-(3-methyl-4-nitrophenyl)-1H-imidazole demonstrates interesting electronic characteristics due to the electron-withdrawing nitro group and the electron-donating methyl group on the phenyl ring. This electronic push-pull effect makes it particularly useful in materials science applications, especially in the development of organic semiconductors and photovoltaic materials - topics currently trending in sustainable energy research.
In the pharmaceutical field, derivatives of 4-(3-methyl-4-nitrophenyl)-1H-imidazole have shown promise in drug development. The imidazole moiety is a common pharmacophore found in many biologically active compounds, and researchers are exploring its potential in creating new antimicrobial agents and enzyme inhibitors. Recent studies published in medicinal chemistry journals highlight its structural similarity to known bioactive molecules, making it a compound of interest in the search for novel therapeutic agents.
The synthesis of 4-(3-methyl-4-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high yield and purity. Modern synthetic approaches often employ catalytic methods and green chemistry principles, addressing current industry demands for more sustainable production processes. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely used to characterize and verify the compound's structure and purity.
From a commercial perspective, 4-(3-methyl-4-nitrophenyl)-1H-imidazole is available from specialty chemical suppliers in various purity grades, ranging from research-grade (95-98%) to high-purity (>99%) for demanding applications. The global market for such fine chemicals has been growing steadily, driven by increasing R&D activities in pharmaceuticals, materials science, and specialty chemicals. Industry reports suggest particular growth in demand from the Asia-Pacific region, where pharmaceutical and electronics manufacturing sectors are expanding rapidly.
Recent advancements in computational chemistry have enabled researchers to better understand the electronic properties and potential applications of 4-(3-methyl-4-nitrophenyl)-1H-imidazole. Molecular modeling studies predict interesting charge transport properties, making it a candidate material for organic electronics. These findings align with current research trends in flexible electronics and wearable technology, areas that receive substantial attention in both academic and industrial settings.
Quality control and regulatory compliance are crucial aspects when working with 4-(3-methyl-4-nitrophenyl)-1H-imidazole. Reputable suppliers provide comprehensive analytical data and certificates of analysis to ensure the compound meets the required specifications for its intended use. Proper handling and storage recommendations typically include protection from moisture and storage at controlled temperatures to maintain stability over time.
The future outlook for 4-(3-methyl-4-nitrophenyl)-1H-imidazole appears promising, with potential applications emerging in various high-tech fields. As research continues into its properties and derivatives, we may see expanded uses in areas such as catalysis, advanced materials, and biomedical applications. The compound's versatility and the growing interest in nitrogen-containing heterocycles suggest it will remain an important building block in chemical synthesis for years to come.
For researchers and industry professionals seeking more information about 4-(3-methyl-4-nitrophenyl)-1H-imidazole (CAS No. 89250-09-9), consulting recent scientific literature and patent databases can provide valuable insights into its latest applications and synthetic methodologies. The compound continues to be a subject of active research, with new findings regularly published in peer-reviewed journals covering organic chemistry, medicinal chemistry, and materials science.
89250-09-9 (4-(3-methyl-4-nitrophenyl)-1H-imidazole) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)